
benzyl N-(4-methoxybenzoyl)glycylglycinate
Übersicht
Beschreibung
Benzyl N-(4-methoxybenzoyl)glycylglycinate, also known as BMGG, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of peptides, which are short chains of amino acids that play important roles in biological processes. In
Wissenschaftliche Forschungsanwendungen
Benzyl N-(4-methoxybenzoyl)glycylglycinate has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes. For example, benzyl N-(4-methoxybenzoyl)glycylglycinate has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. This inhibition can lead to a decrease in blood pressure, making benzyl N-(4-methoxybenzoyl)glycylglycinate a potential treatment for hypertension.
benzyl N-(4-methoxybenzoyl)glycylglycinate has also been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. By inhibiting MMP activity, benzyl N-(4-methoxybenzoyl)glycylglycinate may be able to slow the progression of cancer.
Wirkmechanismus
Benzyl N-(4-methoxybenzoyl)glycylglycinate works by binding to the active site of enzymes such as ACE and MMPs, thereby inhibiting their activity. This binding occurs through the interaction of the amino acid residues in benzyl N-(4-methoxybenzoyl)glycylglycinate with specific amino acid residues in the enzyme active site. The exact mechanism of benzyl N-(4-methoxybenzoyl)glycylglycinate's action on these enzymes is still being studied.
Biochemical and Physiological Effects:
benzyl N-(4-methoxybenzoyl)glycylglycinate has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of ACE and MMPs, benzyl N-(4-methoxybenzoyl)glycylglycinate has been shown to have antioxidant activity. This means that it can help to protect cells from damage caused by reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using benzyl N-(4-methoxybenzoyl)glycylglycinate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using benzyl N-(4-methoxybenzoyl)glycylglycinate is that its mechanism of action is not fully understood. This can make it difficult to design experiments that accurately test its effects.
Zukünftige Richtungen
There are several future directions for research on benzyl N-(4-methoxybenzoyl)glycylglycinate. One area of interest is its potential use in the treatment of cardiovascular disease. benzyl N-(4-methoxybenzoyl)glycylglycinate's ability to inhibit ACE makes it a promising candidate for the development of new hypertension treatments.
Another area of interest is benzyl N-(4-methoxybenzoyl)glycylglycinate's potential use in cancer treatment. Further studies are needed to determine the full extent of its anticancer properties and to develop more effective treatments.
Overall, benzyl N-(4-methoxybenzoyl)glycylglycinate is a promising compound that has the potential to contribute to scientific research in a variety of fields. Its ability to modulate the activity of enzymes makes it a valuable tool for studying biological processes and developing new treatments for disease.
Eigenschaften
IUPAC Name |
benzyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-9-7-15(8-10-16)19(24)21-11-17(22)20-12-18(23)26-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRHZQIJDWEWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide](/img/structure/B4111048.png)

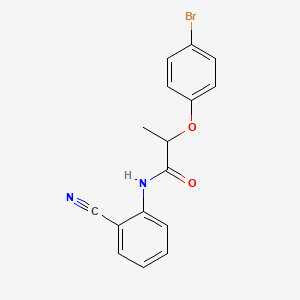
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4111098.png)
![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)pentanamide](/img/structure/B4111106.png)
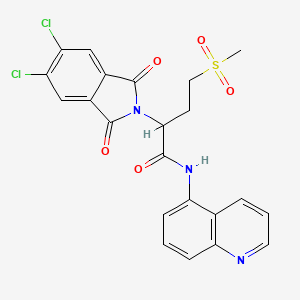
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4111114.png)
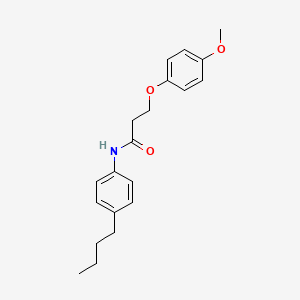

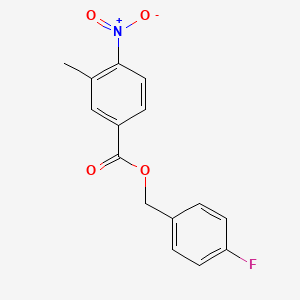
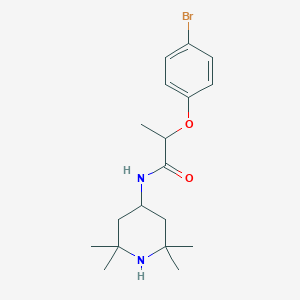

![1-[(3-phenyl-1-adamantyl)acetyl]pyrrolidine](/img/structure/B4111149.png)
![ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4111164.png)